
4-(trans-4-Ethylcyclohexyl)benzoic acid
描述
4-(trans-4-Ethylcyclohexyl)benzoic acid is a chemical compound with the molecular formula C15H19NO2. It is a derivative of benzoic acid, where an ethyl group is attached to the fourth carbon of a trans-4-ethylcyclohexyl ring. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-(trans-4-ethylcyclohexyl)benzene as the starting material.
Reaction Steps: The benzene ring undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amine. The amine is then subjected to a carboxylation reaction to introduce the carboxylic acid group.
Reaction Conditions: Nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. Reduction of the nitro group to an amine can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon. Carboxylation is typically performed using carbon dioxide under high pressure and temperature.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield.
Purification: The crude product is purified using recrystallization techniques, where the compound is dissolved in a suitable solvent and then allowed to crystallize out as pure crystals.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as the corresponding aldehyde or ketone.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions are typically carried out using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation Products: 4-(trans-4-ethylcyclohexyl)benzaldehyde or 4-(trans-4-ethylcyclohexyl)benzophenone.
Reduction Products: 4-(trans-4-ethylcyclohexyl)benzyl alcohol or 4-(trans-4-ethylcyclohexyl)benzaldehyde.
Substitution Products: Brominated or chlorinated derivatives of the benzene ring.
科学研究应用
Chemistry: 4-(trans-4-Ethylcyclohexyl)benzoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory diseases. Industry: It is used in the production of various chemical products, including polymers and resins.
作用机制
The mechanism by which 4-(trans-4-ethylcyclohexyl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activities. Further research is needed to fully elucidate its mechanism of action.
相似化合物的比较
4-(trans-4-Methylcyclohexyl)benzoic acid: Similar structure with a methyl group instead of an ethyl group.
4-(trans-4-Propylcyclohexyl)benzoic acid: Similar structure with a propyl group instead of an ethyl group.
4-(trans-4-Butylcyclohexyl)benzoic acid: Similar structure with a butyl group instead of an ethyl group.
Uniqueness: The presence of the ethyl group in the trans-4-ethylcyclohexyl ring gives 4-(trans-4-ethylcyclohexyl)benzoic acid unique chemical and physical properties compared to its analogs. This structural difference can influence its reactivity and biological activity.
属性
IUPAC Name |
4-(4-ethylcyclohexyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h7-12H,2-6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJHWZDXZFNEKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553239 | |
| Record name | 4-(4-Ethylcyclohexyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87592-41-4 | |
| Record name | 4-(4-Ethylcyclohexyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


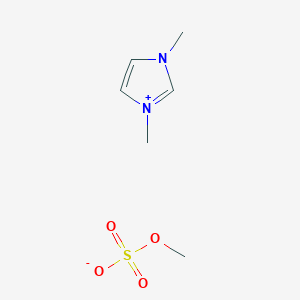

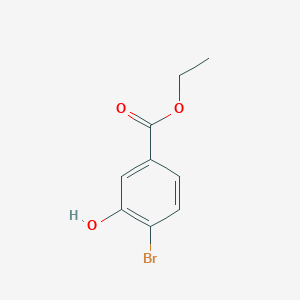



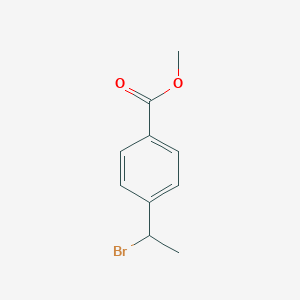
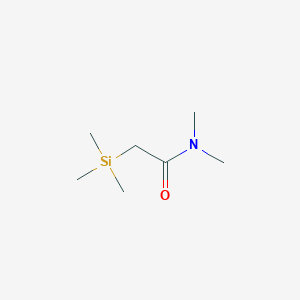
![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)
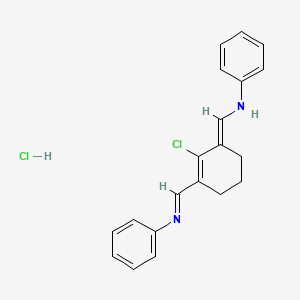
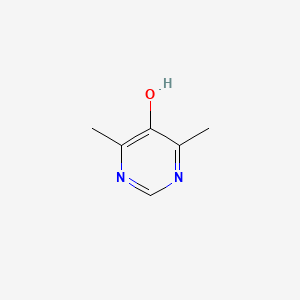
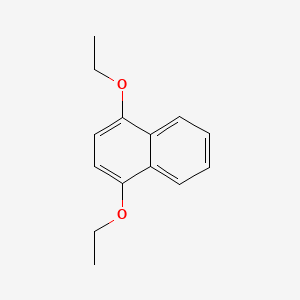
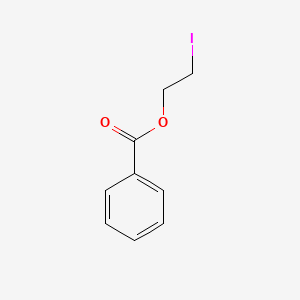
![Furo[2,3-b]pyridin-3(2H)-one](/img/structure/B1590133.png)
